molecular formula C27H31N3O4S B2802078 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946317-35-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2802078
CAS RN: 946317-35-7
M. Wt: 493.62
InChI Key: HPGVALACHSOTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biological Screening

  • A series of sulfonamide derivatives based on the 1,4-benzodioxane framework were synthesized and evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These studies revealed moderate activity against BChE and AChE but significant activity against LOX, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Irshad et al., 2018).
  • Further exploration into ethylated sulfonamides incorporating the 1,4-benzodioxane moiety showed good inhibitors of lipoxygenase and moderate inhibition of AChE, BChE, and α-glucosidase, suggesting these compounds' versatility in addressing various biochemical pathways (Irshad et al., 2016).

Antimicrobial Activities

  • The antimicrobial and hemolytic activities of synthesized sulfonamides were investigated, revealing that certain derivatives exhibited proficient antimicrobial activities against a selected panel of bacterial and fungal species. This highlights the potential of these compounds in developing new antimicrobial agents (Irshad et al., 2019).

Structural Analysis and Synthesis Techniques

  • Studies on the synthesis of new sulfonamides derivatives, focusing on structural analysis through techniques such as FT-IR, NMR, and mass spectrometry, provide essential insights into the molecular architecture of these compounds. The interaction of these molecules with enzymes was computationally docked, shedding light on their mechanism of action at the molecular level (Abbasi et al., 2019).
  • The process of synthesizing N-substituted derivatives involving reactions with benzyl chloride and ethyl iodide demonstrates the chemical flexibility and the potential for creating a wide range of biologically active molecules (Freeman et al., 2023).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-29(2)23-9-7-21(8-10-23)25(30-14-13-20-5-3-4-6-22(20)19-30)18-28-35(31,32)24-11-12-26-27(17-24)34-16-15-33-26/h3-12,17,25,28H,13-16,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVALACHSOTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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